4-ブロモ-3-メチル-1H-ピラゾール-5-カルバルデヒド

説明

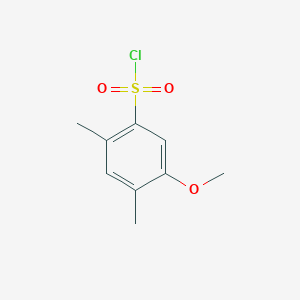

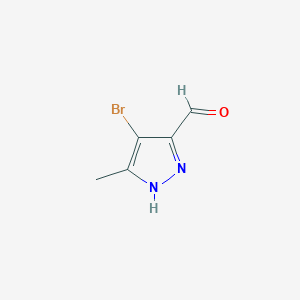

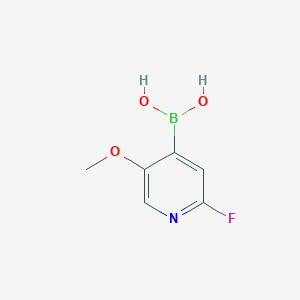

“4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C5H5BrN2O . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles, including “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” can be represented by the SMILES stringCc1n[nH]cc1Br . This represents a five-membered ring with three carbon atoms and two nitrogen atoms, with a bromine atom attached to one of the carbon atoms . Chemical Reactions Analysis

Pyrazoles, including “4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

“4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” is a solid compound . It is soluble in methanol . The compound has a molecular weight of 161.00 .科学的研究の応用

ピラゾール誘導体の合成

ピラゾール誘導体は、医薬品や農薬など、化学産業の様々な分野で汎用性の高い骨格として、特権的な地位を確立しています . “4-ブロモ-3-メチル-1H-ピラゾール-5-カルバルデヒド”は、これらの誘導体の合成における出発物質として使用できる可能性があります .

医薬品化学

ピラゾールは、医薬品化学において幅広い用途を持っています . 結核、抗菌剤、抗真菌剤、抗炎症剤、抗がん剤、抗糖尿病作用など、様々な生物活性を示すことがわかっています .

創薬

創薬の分野では、ピラゾールはしばしば、生物活性化学物質の合成における骨格として使用されます . “4-ブロモ-3-メチル-1H-ピラゾール-5-カルバルデヒド”は、新規医薬品の開発に使用できる可能性があります。

農薬化学

ピラゾールは、農薬化学においても応用されています . これらは、作物の保護や収量の増加に役立つ新規農薬の開発に使用できます。

配位化学

配位化学では、ピラゾールは固体ヘキサ配位錯体の調製に使用できます . “4-ブロモ-3-メチル-1H-ピラゾール-5-カルバルデヒド”は、このような用途に使用できる可能性があります。

有機金属化学

ピラゾールは、有機金属化学において応用されています . これらは、触媒、材料科学、医薬品に用途を持つ有機金属化合物の合成に使用できます。

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

作用機序

Target of Action

Similar compounds have been found to interact with various biological targets .

Mode of Action

It’s known that bromopyrazoles can inhibit oxidative phosphorylation and energy-dependent calcium uptake .

Biochemical Pathways

Bromopyrazoles have been reported to interfere with oxidative phosphorylation , which is a critical process in cellular energy production.

Pharmacokinetics

The compound’s solubility in methanol suggests it may have good bioavailability.

Result of Action

Bromopyrazoles have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake , which could potentially disrupt cellular energy production and calcium homeostasis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. For instance, its solubility in methanol suggests that the compound’s action could be influenced by the solvent environment. Additionally, the compound’s stability could be affected by factors such as temperature and pH.

特性

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABISIVKAMWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244949 | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1287752-82-2 | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)

![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)